molecular formula C14H22N2O6 B13389406 (2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Cat. No.: B13389406
M. Wt: 314.33 g/mol
InChI Key: HXITWUZZHINTOM-UHFFFAOYSA-N
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Description

BOC-NVA-OSU, also known as tert-butoxycarbonyl-L-norvaline N-hydroxysuccinimide ester, is a compound widely used in organic synthesis, particularly in peptide synthesis. It serves as a protecting group for amino acids, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-NVA-OSU typically involves the reaction of tert-butoxycarbonyl-L-norvaline (BOC-NVA) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of BOC-NVA-OSU follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BOC-NVA-OSU undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the coupled peptide chains, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

BOC-NVA-OSU has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BOC-NVA-OSU involves the formation of a covalent bond with the amine group of an amino acid, effectively blocking its reactivity. This protection allows for selective reactions to occur at other functional groups. The protected amino acid can later be deprotected under acidic conditions, releasing the free amino acid for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-NVA-OSU is unique due to its specific application in protecting the amino group of norvaline, an amino acid. This specificity allows for the selective synthesis of peptides containing norvaline, which can be important in studying protein function and developing peptide-based therapeutics .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXITWUZZHINTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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